molecular formula C22H29P B13748777 [(1R,2S,5S)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylphosphane

[(1R,2S,5S)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylphosphane

Cat. No.: B13748777
M. Wt: 324.4 g/mol
InChI Key: BEYDOEXXFGNVRZ-YUXAGFNASA-N
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Description

[(1R,2S,5S)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylphosphane is a chiral phosphine ligand used in various catalytic processes. This compound is notable for its ability to facilitate asymmetric synthesis, making it valuable in the production of enantiomerically pure compounds. The structure of this compound includes a cyclohexyl ring with a methyl and isopropyl group, along with a diphenylphosphane moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,2S,5S)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylphosphane typically involves the reaction of a suitable cyclohexyl precursor with diphenylphosphane. One common method is the stereoselective NH-transfer to a cyclohexyl sulfinate, using diacetoxyiodobenzene (DIB) and ammonium carbamate in acetonitrile at room temperature . This reaction proceeds with high stereocontrol, yielding the desired product as a single diastereoisomer.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing flow microreactor systems to enhance efficiency and yield. These systems allow for precise control of reaction conditions, leading to higher purity and consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

[(1R,2S,5S)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylphosphane undergoes various chemical reactions, including:

    Oxidation: The phosphine moiety can be oxidized to form phosphine oxides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphine acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Substitution: Typical reagents include alkyl halides and acyl chlorides, with reactions often conducted in polar aprotic solvents like dichloromethane.

Major Products

    Oxidation: The major product is the corresponding phosphine oxide.

    Substitution: Products vary depending on the substituent introduced, but generally include phosphine derivatives with new alkyl or acyl groups.

Scientific Research Applications

[(1R,2S,5S)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylphosphane is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism by which [(1R,2S,5S)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylphosphane exerts its effects involves its ability to coordinate with metal centers in catalytic cycles. The phosphine ligand donates electron density to the metal, stabilizing various intermediates and transition states, thereby facilitating the catalytic process. This coordination enhances the reactivity and selectivity of the catalyst, leading to efficient and enantioselective transformations .

Comparison with Similar Compounds

Similar Compounds

  • [(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl]-diphenylphosphane
  • [(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl]-2-methyl-2,3-diphenylpropanoate

Uniqueness

[(1R,2S,5S)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylphosphane is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in catalytic processes. Its ability to produce enantiomerically pure products with high efficiency sets it apart from other similar compounds .

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C22H29P

Molecular Weight

324.4 g/mol

IUPAC Name

[(1R,2S,5S)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylphosphane

InChI

InChI=1S/C22H29P/c1-17(2)21-15-14-18(3)16-22(21)23(19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-13,17-18,21-22H,14-16H2,1-3H3/t18-,21-,22+/m0/s1

InChI Key

BEYDOEXXFGNVRZ-YUXAGFNASA-N

Isomeric SMILES

C[C@H]1CC[C@H]([C@@H](C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C(C)C

Canonical SMILES

CC1CCC(C(C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C(C)C

Origin of Product

United States

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